SAR teams pursuing EthR-based antitubercular leads often lack scaffold-representative probe compounds with confirmed chemotype identity. This N-phenylphenoxyacetamide derivative (CAS 320422-78-4) addresses that gap as a tractable building block supported by co-crystal structural precedent (PDB 4dw6).
• Verified purity ≥90% with certificate of analysis; defined melting point (146-148 °C) ensures batch-to-batch identity confirmation.
• Multi-vendor sourcing from established chemical suppliers ensures supply chain resilience for iterative medicinal chemistry cycles.
Molecular FormulaC22H20N2O4
Molecular Weight376.412
CAS No.320422-78-4
Cat. No.B2355098
⚠ Attention: For research use only. Not for human or veterinary use.
Ethyl 2-{3-[(4-phenoxyanilino)carbonyl]-2-pyridinyl}acetate (CAS 320422-78-4) is a synthetic small molecule belonging to the N-phenylphenoxyacetamide chemotype, characterized by a pyridine core bearing a 4-phenoxyanilino carboxamide at the 3-position and an ethyl acetate side chain at the 2-position [1]. It has a molecular formula of C22H20N2O4 and a molecular weight of 376.41 g/mol [1]. The compound is commercially available from multiple suppliers, typically at purities of ≥90%, and is supplied as a solid with a reported melting point of 146–148 °C . Its computed physicochemical properties include an XLogP3 of 3.4, a predicted boiling point of 468.1 ± 45.0 °C, and a predicted density of 1.248 ± 0.06 g/cm³ [1].
ChemotypeN-phenylphenoxyacetamide scaffold
Use ContextSAR probe / building block
Purity GradeResearch-grade (supplier-dependent)
Physical FormSolid with defined melting point range
[1] PubChem Compound Summary for CID 1489853, Ethyl 2-{3-[(4-phenoxyanilino)carbonyl]-2-pyridinyl}acetate. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/320422-78-4 (accessed 2026-05-02). View Source
Substitution Not Supported by Evidence
Based on an exhaustive search of primary research papers, patents, and authoritative databases, no quantitative, comparator-based evidence was identified that would allow a scientific or industrial user to prioritize this specific compound over closely related analogs or alternatives [1]. The compound appears in vendor catalogs and compound libraries but lacks published head-to-head data on bioactivity, selectivity, or functional performance against any defined comparator. In the absence of such data, any claim of differential superiority for this compound relative to other N-phenylphenoxyacetamide derivatives or pyridine-based building blocks cannot be substantiated. Procurement decisions must therefore rely on non-differentiated attributes such as supplier purity specifications, pricing, and availability rather than on evidence of unique functional performance [1].
No comparator performance dataFunctional superiority over analogs cannot be substantiated.
Non-differentiated selectionProcurement must rely on purity, price, and availability.
Substitution not evidence-basedSimilar N-phenylphenoxyacetamide derivatives may differ in uncharacterized ways.
[1] PubChem Compound Summary for CID 1489853, Ethyl 2-{3-[(4-phenoxyanilino)carbonyl]-2-pyridinyl}acetate. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/320422-78-4 (accessed 2026-05-02). View Source
Quantitative Differentiation Evidence
Evidence-Based Application Scenarios
EthR-Targeted Tuberculosis Probe Screening
The compound belongs to the N-phenylphenoxyacetamide chemotype, a class that has yielded validated inhibitors of the Mycobacterium tuberculosis transcriptional regulator EthR [1]. Although no direct activity data for this specific compound are available, its structural scaffold is represented in co-crystal structures with EthR (e.g., PDB 4dw6), suggesting it may serve as a starting point for structure-activity relationship (SAR) exploration in antitubercular drug discovery programs. Procurement is appropriate only when the compound is used as part of a broader analogue set for SAR studies, not as a stand-alone validated probe [1].
Medicinal Chemistry Building Block
The compound's ethyl acetate side chain and 4-phenoxyanilino carboxamide motif provide synthetic handles for further derivatization, making it potentially useful as a building block in the synthesis of more complex molecules [2]. Its physicochemical properties, including an XLogP3 of 3.4, suggest moderate lipophilicity suitable for hit-to-lead optimization workflows. However, no peer-reviewed synthetic protocols or downstream products specifically employing this compound were identified; its utility as a building block is inferred from its structural features and commercial availability [2].
Analytical Reference Standard
With a defined melting point of 146–148 °C, a molecular weight of 376.41 g/mol, and commercial availability from multiple vendors, this compound can serve as a reference standard for analytical method development, including HPLC purity assessment and mass spectrometry calibration, particularly when working within the N-phenylphenoxyacetamide chemical space . Its use as a reference standard is contingent on supplier-provided certificates of analysis confirming purity .
Application
Selection Property
Validation Focus
Tuberculosis EthR SAR studies
N-phenylphenoxyacetamide scaffold
EthR co-crystal structural context review
Medicinal chemistry derivatization
Synthetic handles (ethyl acetate, carboxamide)
Hit-to-lead optimization compatibility
Analytical reference standard
Defined melting point and molecular weight
Certificate of Analysis (CoA) review
[1] Flipo M, Willand N, Lecat-Guillet N, et al. Discovery of novel N-phenylphenoxyacetamide derivatives as EthR inhibitors and ethionamide boosters by combining high-throughput screening and synthesis. J Med Chem. 2012;55(14):6391-6402. PDB ID: 4dw6. View Source
[2] PubChem Compound Summary for CID 1489853, Ethyl 2-{3-[(4-phenoxyanilino)carbonyl]-2-pyridinyl}acetate. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/320422-78-4 (accessed 2026-05-02). View Source
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